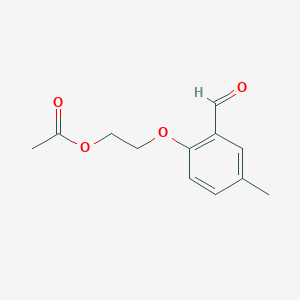
2-(2-formyl-4-methylphenoxy)ethyl acetate
描述
2-(2-formyl-4-methylphenoxy)ethyl acetate is an organic compound with a complex structure It is characterized by the presence of an acetic acid ester group attached to a phenoxy group, which is further substituted with a formyl and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester typically involves the esterification of acetic acid with 2-(2-formyl-4-methyl-phenoxy)-ethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
2-(2-formyl-4-methylphenoxy)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-carboxy-4-methyl-phenoxy)-ethyl acetate.
Reduction: 2-(2-hydroxymethyl-4-methyl-phenoxy)-ethyl acetate.
Substitution: 2-(2-formyl-4-methyl-phenoxy)-ethyl amide or 2-(2-formyl-4-methyl-phenoxy)-ethanol.
科学研究应用
2-(2-formyl-4-methylphenoxy)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis. It serves as a model substrate for understanding the mechanisms of esterases.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
作用机制
The mechanism of action of acetic acid 2-(2-formyl-4-methyl-phenoxy)-ethyl ester involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active form of the compound. The formyl group can participate in various biochemical pathways, including oxidation-reduction reactions and nucleophilic additions.
相似化合物的比较
Similar Compounds
Acetic acid 2-(2-formyl-phenoxy)-ethyl ester: Lacks the methyl group, which may affect its reactivity and applications.
Acetic acid 2-(4-methyl-phenoxy)-ethyl ester:
Acetic acid 2-(2-formyl-4-methyl-phenoxy)-propyl ester: Has a different alkyl chain length, which can influence its physical properties and reactivity.
Uniqueness
2-(2-formyl-4-methylphenoxy)ethyl acetate is unique due to the presence of both formyl and methyl groups on the phenoxy ring
属性
分子式 |
C12H14O4 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-(2-formyl-4-methylphenoxy)ethyl acetate |
InChI |
InChI=1S/C12H14O4/c1-9-3-4-12(11(7-9)8-13)16-6-5-15-10(2)14/h3-4,7-8H,5-6H2,1-2H3 |
InChI 键 |
WOUZPSIPDZKOME-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OCCOC(=O)C)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
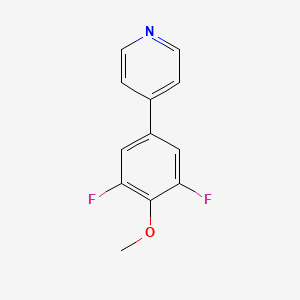

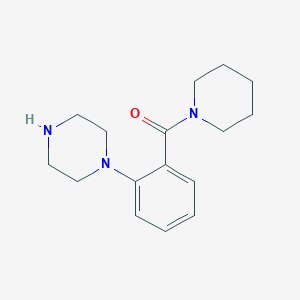
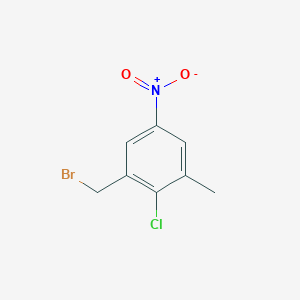
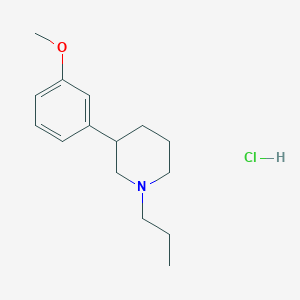
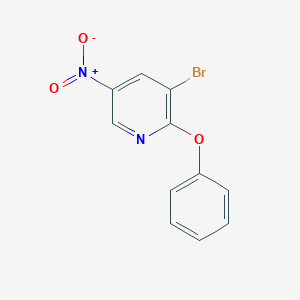
![1-Methyl-4-oxo-7-fluoro-8-[4-[3-(methylthiomethyl)phenyl]piperazino]-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B8410066.png)
![1H-Pyrrolo[3,2-f]quinoline-1,2(3H)-dione](/img/structure/B8410068.png)
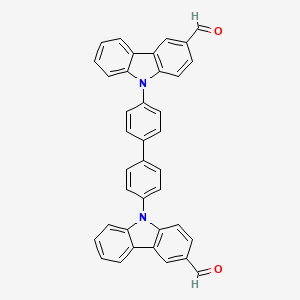

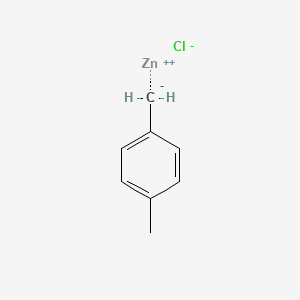
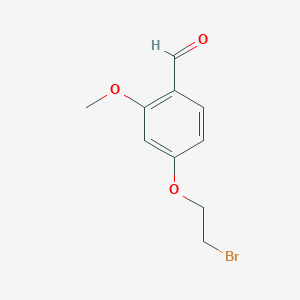
![4-Amino-1-(4-[4-fluorophenyl]-4-oxobutyl)piperidine](/img/structure/B8410099.png)
![4-(4-[1,2,3]Triazol-1-yl-but-1-ynyl)-phenol](/img/structure/B8410100.png)
